molecular formula C14H26N2O2 B13583609 Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13583609
M. Wt: 254.37 g/mol
InChI Key: PWXFLRYYQUDXFM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound It is known for its unique structure, which includes a tert-butyl ester group and an azabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding. Its bicyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure allows for precise interactions with the active sites of these targets, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its tert-butyl ester group and aminoethyl side chain. These functional groups provide additional reactivity and versatility compared to other similar compounds. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in chemistry, biology, and industry .

Biological Activity

Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 2731014-74-5) is a bicyclic organic compound notable for its unique structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its ability to interact with biological targets.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.4 g/mol
  • CAS Number : 2731014-74-5
  • Purity : Typically around 95%

The compound features a bicyclic structure that enhances its nucleophilicity, allowing it to act as a Lewis base in chemical reactions. This structural characteristic facilitates the formation of stable intermediates, which can interact with various biological molecules, potentially leading to significant biological effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of compounds related to the azabicyclo structure, including this compound. Its mechanism may involve inhibiting cell wall synthesis and protein synthesis pathways similar to established antibiotics like β-lactams and aminoglycosides.

Case Study: Inhibition of β-Lactamases

Research indicates that compounds with similar scaffolds can act as β-lactamase inhibitors, which are crucial in combating antibiotic resistance. The structural analogs have shown promise in inhibiting various classes of β-lactamases, thus restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria .

Neuropharmacological Effects

The bicyclic structure is also significant in neuropharmacology. Compounds with similar frameworks have been investigated for their potential in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. This suggests that this compound could have implications for treating neurological disorders.

Research Findings

  • Neurotransmitter Modulation : Studies have indicated that bicyclic amines can enhance neurotransmitter release or inhibit reuptake mechanisms, contributing to their potential therapeutic effects.
  • Analgesic Activity : Some derivatives have demonstrated analgesic properties in animal models, suggesting a role in pain management therapies.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
DABCO (1,4-Diazabicyclo[2.2.2]octane)DABCONucleophilic catalyst; limited biological activity
QuinuclidineQuinuclidineAnticholinergic effects; used in CNS studies

The unique substituents on this compound differentiate it from these compounds, enhancing its stability and reactivity.

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical intermediate due to its unique chemical properties and biological activities. It serves as a scaffold for synthesizing new drug candidates targeting various diseases, particularly those involving bacterial infections and neurological disorders.

Industrial Uses

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of agrochemicals and polymers, showcasing its versatility in industrial chemistry.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(8-9-15)6-4-11(16)5-7-14/h11H,4-10,15H2,1-3H3

InChI Key

PWXFLRYYQUDXFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CC2)CCN

Origin of Product

United States

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